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Introduction
Optovin is a novel, reversible, and photoactivated small molecule that functions as a potent

agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] This

property allows for the precise spatiotemporal control of neuronal activity in non-transgenic

systems using light, offering a powerful tool for neuroscience research and potential therapeutic

applications.[2][4][5][6] Unlike traditional optogenetic methods that require genetic modification

to express microbial opsins, Optovin enables the modulation of endogenous TRPA1 channels,

which are expressed in sensory neurons.[2][4][5][6] This document provides detailed

application notes and protocols for the use of Optovin in controlling neuronal activity.

Mechanism of Action
Optovin is activated by violet light (approximately 387-405 nm) and, in its photo-excited state,

it interacts with and activates the TRPA1 channel.[2][7] This activation is believed to occur

through a structure-dependent photochemical reaction involving reversible covalent

modification of redox-sensitive cysteine residues within the TRPA1 protein.[2][7] The activation

of the non-selective cation channel TRPA1 leads to the depolarization of neurons, triggering

action potentials and subsequent physiological responses, such as motor activity or

nociception.[2][3] The effect is reversible, and neuronal activity returns to baseline after the light

stimulus is removed.[2]
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Caption: Optovin is activated by violet light, leading to the opening of the TRPA1 channel,

cation influx, and neuronal depolarization.

Quantitative Data Summary
Parameter Species/System Value Reference

EC50 for Motor

Excitation
Zebrafish Embryos 2 µM [1][2][7]

Effective

Concentration Range
Zebrafish Embryos 1 - 10 µM [1]

Activation Wavelength In vitro / In vivo ~387 nm (Violet) [2][7]

Stimulus Intensity

Threshold
Zebrafish > 1.6 µW/mm² [2][7]

Responsive DRG

Neurons
Mouse 33% (at 100 µM) [1]

In Vivo Concentration

(Nociception)

Mouse (topical ear

application)
15 mM [1][3]

In Vitro Concentration

(HEK293T cells)

Human TRPA1

transfected cells
10 µM [1]

Solubility in DMSO up to 100 mg/mL
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Caption: A generalized workflow for using Optovin to control neuronal activity.

Protocol 1: In Vivo Light-Activated Motor Behavior in
Zebrafish Larvae
This protocol describes the use of Optovin to elicit light-dependent motor responses in

zebrafish larvae.

Materials:

Optovin
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Dimethyl sulfoxide (DMSO)

Zebrafish larvae (5-7 days post-fertilization)

Multi-well plates (e.g., 96-well)

Embryo medium (E3)

Light source capable of emitting violet light (~387-405 nm)

Behavioral tracking system (camera and software)

Procedure:

Stock Solution Preparation:

Prepare a 10 mM stock solution of Optovin in 100% DMSO.

Store the stock solution at -20°C, protected from light.

Working Solution Preparation:

On the day of the experiment, dilute the Optovin stock solution in E3 medium to the

desired final concentration (e.g., 1-10 µM).

Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.

Prepare a vehicle control solution with the same final concentration of DMSO in E3

medium.

Zebrafish Larvae Incubation:

Place individual zebrafish larvae into the wells of a multi-well plate containing the Optovin
working solution or vehicle control.

Incubate the larvae for at least 30 minutes in the dark at 28.5°C before stimulation.

Light Stimulation and Behavioral Recording:
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Place the multi-well plate into the behavioral tracking system.

Allow a 5-minute acclimation period in the dark.

Record baseline activity for a defined period (e.g., 1 minute).

Deliver a light stimulus of violet light (e.g., 387 nm) at an intensity greater than 1.6

µW/mm² for a specified duration (e.g., 5-20 seconds).[2][7]

Continue recording during and after the light stimulus to capture the motor response.

Multiple light pulses can be delivered to observe repeated activation.[2]

Data Analysis:

Use the behavioral tracking software to quantify the motor activity of the larvae (e.g.,

distance moved, velocity).

Compare the light-induced motor response in Optovin-treated larvae to the vehicle-

treated controls.

Data can be expressed as a fold change in activity or as an absolute measure of

movement.

Protocol 2: In Vitro Calcium Imaging of Cultured
Neurons
This protocol outlines the use of Optovin to activate cultured neurons, with neuronal activity

monitored via calcium imaging.

Materials:

Optovin

DMSO

Cultured dorsal root ganglia (DRG) neurons or other TRPA1-expressing neuronal cell lines

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3604056/
https://www.researchgate.net/figure/dentification-of-optovin-a-compound-enabling-light-mediated-neuronal-excitation-a-b_fig5_235441517
https://pmc.ncbi.nlm.nih.gov/articles/PMC3604056/
https://www.benchchem.com/product/b10761741?utm_src=pdf-body
https://www.benchchem.com/product/b10761741?utm_src=pdf-body
https://www.benchchem.com/product/b10761741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calcium indicator dye (e.g., Fura-2 AM, GCaMP)

Cell culture medium

Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

Fluorescence microscope equipped with a light source for violet light stimulation and

appropriate filters for the calcium indicator.

Procedure:

Stock and Working Solution Preparation:

Prepare Optovin solutions as described in Protocol 1, using the appropriate imaging

buffer for the final dilution. A final concentration of 10-100 µM can be used.[1]

Calcium Indicator Loading:

Load the cultured neurons with a calcium indicator dye according to the manufacturer's

instructions.

Wash the cells with imaging buffer to remove excess dye.

Optovin Application:

Replace the imaging buffer with the Optovin working solution or a vehicle control.

Incubate the cells for 10-15 minutes in the dark at room temperature or 37°C.

Imaging and Light Stimulation:

Place the culture dish on the microscope stage and begin fluorescence imaging to

establish a baseline calcium level.

Deliver a brief pulse of violet light (~405 nm) to the field of view to photoactivate Optovin.

Continuously record the fluorescence intensity of the calcium indicator before, during, and

after the light stimulus.
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Data Analysis:

Measure the change in fluorescence intensity over time for individual neurons.

Express the calcium response as a change in fluorescence (ΔF) relative to the baseline

fluorescence (F₀), i.e., ΔF/F₀.

Determine the percentage of neurons that respond to the light stimulus in the Optovin-

treated group compared to the control group.

Protocol 3: In Vivo Nociception Assay in Mice
This protocol describes a method for assessing the nociceptive effects of Optovin in mice upon

photoactivation.

Materials:

Optovin

DMSO

Adult mice (e.g., C57BL/6)

Low-power laser or LED with an output around 405 nm

Behavioral observation chamber

Timer

Procedure:

Optovin Solution Preparation:

Prepare a 15 mM solution of Optovin in DMSO.[1][3]

Prepare a vehicle control of 100% DMSO.

Topical Application:
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Gently restrain the mouse and apply a small volume (e.g., 20 µL) of the Optovin solution

or vehicle control to the ear pinna.[1]

Acclimation and Stimulation:

Place the mouse in the behavioral observation chamber and allow it to acclimate for 5-10

minutes.

Direct the low-power violet light source onto the treated ear.

Start a timer upon initiation of the light stimulus.

Behavioral Observation:

Observe the mouse for nociceptive behaviors, such as head shaking, head twitching, or

ear grooming.

Record the latency to the first nociceptive response.

Data Analysis:

Compare the latency to respond between the Optovin-treated and vehicle-treated groups.

Statistical analysis (e.g., t-test) can be used to determine the significance of the difference.

Concluding Remarks
Optovin provides a versatile and powerful approach for the optical control of neuronal activity

in wild-type animals, bypassing the need for genetic manipulation. The protocols provided

herein offer a starting point for researchers to explore the utility of this photo-activated TRPA1

agonist in a variety of experimental contexts. Careful optimization of Optovin concentration,

light intensity, and duration will be necessary for specific applications and model systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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